molecular formula C8H9BrN2O2 B13487571 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B13487571
M. Wt: 245.07 g/mol
InChI Key: QSRDYGUJFPKCDA-UHFFFAOYSA-N
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Description

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a bromine atom at the 3-position and a carboxylic acid group at the 1-position of the imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazo[1,5-a]pyridine derivatives with different oxidation states.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of 3-substituted imidazo[1,5-a]pyridine derivatives.

    Oxidation Reactions: Formation of oxidized imidazo[1,5-a]pyridine derivatives.

    Reduction Reactions: Formation of reduced imidazo[1,5-a]pyridine derivatives such as alcohols or aldehydes.

Scientific Research Applications

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine atom and carboxylic acid group play crucial roles in binding interactions and reactivity, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid: Similar structure but different position of the carboxylic acid group.

    3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid: Contains a pyrazine ring instead of a pyridine ring.

    1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine: Contains a trifluoromethyl group instead of a carboxylic acid group.

Uniqueness

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a carboxylic acid group allows for versatile reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C8H9BrN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H2,(H,12,13)

InChI Key

QSRDYGUJFPKCDA-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=C2Br)C(=O)O)C1

Origin of Product

United States

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